Product packaging for 1-(3-bromophenyl)spiro[3.3]heptane(Cat. No.:CAS No. 2580210-61-1)

1-(3-bromophenyl)spiro[3.3]heptane

Cat. No.: B2614991
CAS No.: 2580210-61-1
M. Wt: 251.167
InChI Key: VXKGRNAVPYSQDH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)spiro[3.3]heptane (CAS 2580210-61-1) is a chemical building block of high interest in medicinal chemistry and drug design. Its core structure incorporates the spiro[3.3]heptane scaffold, which is recognized as a privileged, saturated bioisostere of the meta-substituted benzene ring . This spirocycle is prized for its three-dimensional, rigid architecture, which provides access to underexplored, three-dimensional chemical space and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to their flat aromatic counterparts . The primary research value of this compound lies in its application as a key intermediate for creating novel bioactive molecules. The 3-bromophenyl substituent serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to construct more complex structures . The spiro[3.3]heptane core has been successfully incorporated into the structures of known pharmaceuticals, such as the anticancer agent sonidegib, replacing the meta-benzene ring to create potent, patent-free analogs . This makes this compound a valuable reagent for exploring new chemical entities in hit-to-lead and lead optimization campaigns. The product is supplied for research purposes and is strictly for Laboratory Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15Br B2614991 1-(3-bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)spiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKGRNAVPYSQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Background and Research Significance of the Spiro 3.3 Heptane Scaffold in Advanced Chemical Research

Evolution of Strained Spirocyclic Systems in Organic Chemistry

The journey into the world of strained spirocyclic compounds began with early investigations into molecules containing small, constrained rings. wikipedia.org These initial forays into compounds like spiropentane laid the groundwork for understanding the unique reactivity and structural implications of fusing rings through a single carbon atom. Over the decades, synthetic methodologies have evolved, allowing for the creation of more complex and functionally diverse spirocycles. nih.govnih.gov This progression has been driven by the recognition that the inherent strain in these systems can be harnessed to achieve specific chemical transformations and to create novel molecular architectures with desirable properties for various applications, including materials science and pharmaceuticals. rsc.org

The Spiro[3.3]heptane Core: Structural Rigidity and Conformational Characteristics

The spiro[3.3]heptane unit is composed of two cyclobutane (B1203170) rings sharing a central quaternary carbon atom. wikipedia.org This arrangement imparts a high degree of rigidity to the molecule, significantly limiting its conformational freedom compared to more flexible acyclic or larger ring systems.

The rigid, non-planar structure of the spiro[3.3]heptane core provides a well-defined and predictable orientation of substituents attached to the rings. This "vectorization" is of paramount importance in drug design, where the precise spatial arrangement of pharmacophoric groups is critical for effective interaction with biological targets. researchgate.net Unlike flat aromatic rings, the spiro[3.3]heptane scaffold allows for the projection of functional groups into different regions of three-dimensional space, potentially leading to enhanced target selectivity and improved pharmacological properties. chemrxiv.orgresearchgate.net X-ray crystallography studies on various spiro[3.3]heptane derivatives have confirmed their distinct three-dimensional conformations. chemrxiv.orgresearchgate.net

Role of Halogenated Phenyl Moieties in Chemical Synthesis and Design

The inclusion of a 3-bromophenyl group on the spiro[3.3]heptane scaffold is a deliberate design choice rooted in established principles of medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. nbinno.com This allows for the late-stage functionalization of the molecule, facilitating the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups. nbinno.com Furthermore, the presence of the bromine atom can impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

Overview of Research Trajectories for Spiro[3.3]heptane Derivatives

Research into spiro[3.3]heptane derivatives is a burgeoning area of chemical science. A primary focus has been the use of the spiro[3.3]heptane core as a bioisostere for commonly used aromatic rings like benzene (B151609). chemrxiv.orgnih.govresearchgate.net By replacing a flat phenyl ring with a three-dimensional spiro[3.3]heptane unit, chemists can create novel, patent-free analogues of existing drugs with potentially improved properties such as solubility and metabolic stability. chemrxiv.org Current research is actively exploring the synthesis of a diverse library of functionalized spiro[3.3]heptanes to be used as building blocks in drug discovery programs. nih.govchemrxiv.orgresearchgate.net The development of efficient synthetic routes to access these complex structures remains a key objective for the field. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 3 Bromophenyl Spiro 3.3 Heptane

Mechanistic Investigations of Key Bond-Forming Reactions

The synthesis and derivatization of 1-(3-bromophenyl)spiro[3.3]heptane involve a variety of reaction mechanisms, each contributing to the construction and functionalization of this complex molecule.

Carbene Intermediates and Rearrangement Pathways

Carbene intermediates play a crucial role in the formation and rearrangement of spirocyclic systems. The generation of spiro[3.3]hept-1-ylidene, a strained carbene, through methods such as the Bamford-Stevens reaction from a corresponding tosylhydrazone, opens up pathways to various molecular architectures. researchgate.net Upon formation, this carbene can undergo competing nih.govdntb.gov.ua-sigmatropic rearrangements. These rearrangements involve the migration of a carbon atom, leading to either ring contraction or ring expansion.

One observed pathway is ring contraction , which results in the formation of cyclopropylidenecyclobutane. Conversely, ring expansion leads to the creation of bicyclo[3.2.0]hept-1(5)-ene. researchgate.net The selectivity between these pathways is influenced by the specific conformation of the carbene intermediate. Computational studies have indicated that the puckered nature of the cyclobutylidene ring in different conformers plays a significant role in determining the transition state energies for these rearrangements.

Rearrangement PathwayProduct
Ring ContractionCyclopropylidenecyclobutane
Ring ExpansionBicyclo[3.2.0]hept-1(5)-ene

Radical Pathways in Spirocyclic Systems

While specific radical reactions involving this compound are not extensively documented in dedicated studies, the principles of radical chemistry can be applied to understand its potential reactivity. The presence of benzylic-like hydrogens on the spiro[3.3]heptane ring, adjacent to the phenyl group, suggests susceptibility to radical abstraction.

In a general sense, radical halogenation, particularly bromination, is a well-established method for functionalizing alkanes. This process typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. For a molecule like 1-phenylspiro[3.3]heptane, a radical initiator would abstract a hydrogen atom, preferentially from a position that leads to the most stable radical intermediate. The tertiary carbon at the spirocyclic junction and the benzylic positions are potential sites for radical formation. The resulting carbon-centered radical would then react with a halogen source, such as Br₂, to yield the halogenated product and a bromine radical, which continues the chain reaction.

Furthermore, radical addition reactions to the phenyl ring are a possibility, although less common than electrophilic aromatic substitution. The Meerwein arylation is an example of a reaction involving the addition of an aryl radical to an alkene. masterorganicchemistry.com In the context of this compound, radical-initiated processes could potentially lead to dimerization or polymerization, especially under conditions that favor the formation of aryl radicals.

Ionic Mechanisms in Ring Formation and Derivatization

Ionic mechanisms are fundamental to the construction of the spiro[3.3]heptane framework and its subsequent chemical transformations. A notable method for synthesizing substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govdntb.gov.uaresearchgate.netnih.gov This process is initiated by the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol. The resulting intermediate, a 1-bicyclobutylcyclopropanol, undergoes an acid-catalyzed rearrangement. This rearrangement likely proceeds through the initial protonation of the highly strained bicyclobutyl moiety, leading to a cyclopropylcarbinyl cation that rearranges to the more stable spiro[3.3]heptan-1-one. nih.govdntb.gov.uaresearchgate.netnih.gov

The derivatization of the 3-bromophenyl group in this compound can proceed through established ionic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl ring, while substituted with a deactivating bromo group, can still undergo electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. The spiro[3.3]heptyl group is generally considered to be an ortho-, para-directing group. The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be displaced by strong nucleophiles, particularly if the ring is further activated by strongly electron-withdrawing groups. nih.gov The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide). youtube.com

Reactivity of the Spiro[3.3]heptane Ring System

The inherent strain in the two four-membered rings of the spiro[3.3]heptane core dictates its unique reactivity, making it susceptible to reactions that relieve this strain.

Ring-Opening Reactions

The high strain energy of the spiro[3.3]heptane system makes it a suitable monomer for ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or metal-catalyzed mechanisms, leading to the formation of linear polymers with unique properties. The presence of the 1-(3-bromophenyl) substituent would influence the polymerization behavior, potentially affecting the electronic nature of the spirocyclic core and the properties of the resulting polymer. While specific studies on the ROP of this compound are not prevalent, the general principles of ROP of strained cyclic compounds are applicable. researchgate.netresearchgate.net

Ring Expansion and Contraction Processes

As discussed in the context of carbene intermediates (Section 3.1.1), the spiro[3.3]heptane skeleton can undergo rearrangements leading to ring expansion or contraction. These processes are driven by the release of ring strain and the formation of more stable carbocyclic frameworks.

Another example of a rearrangement that can lead to ring expansion is the Meinwald oxirane rearrangement. In the synthesis of functionalized spiro[3.3]heptane derivatives, the rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative has been utilized as a key step to construct the spiro[3.3]heptane core. nih.gov This reaction involves the Lewis acid-catalyzed opening of an epoxide ring, followed by the expansion of the adjacent cyclopropane (B1198618) ring.

The propensity of the spiro[3.3]heptane ring to undergo these transformations highlights its utility as a versatile building block in organic synthesis, allowing access to a diverse range of carbocyclic structures.

Reactivity of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a versatile functional group, serving as a leaving group in substitution reactions and as a handle for metal-catalyzed bond formation. The spiro[3.3]heptane group, attached at the 1-position of the phenyl ring, is primarily an alkyl substituent and is considered electronically neutral to weakly electron-donating through an inductive effect. Its rigid, three-dimensional structure can impart significant steric hindrance around the aromatic ring, potentially influencing reaction rates and regioselectivity.

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, where a nucleophile replaces a leaving group, such as a halide. google.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring. google.comgoogle.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. google.comgoogle.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemrxiv.org

In the case of this compound, the spiro[3.3]heptane substituent is a non-activating alkyl group. Furthermore, the bromine atom is at the meta position relative to the spirocycle. Without the presence of strong EWGs like nitro or cyano groups on the ring, this compound is not expected to be reactive towards traditional SNAr reactions under standard conditions. The electron-rich nature of the benzene (B151609) ring and the lack of stabilization for the potential Meisenheimer complex make the initial nucleophilic attack energetically unfavorable. google.com

Metal-Mediated Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Negishi)

The bromine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com It is widely used to form biaryl structures. This compound would be expected to readily participate in Suzuki couplings. The general reaction scheme would involve the coupling of the aryl bromide with a boronic acid (R-B(OH)₂) to form a new C-C bond.

Illustrative Suzuki-Miyaura Coupling Conditions:

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Boronic Acid Phenylboronic acidCoupling Partner
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyzes the reaction
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid
Solvent Dioxane/H₂O, Toluene, or DMFSolubilizes reactants

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This method is highly efficient for the synthesis of substituted alkynes. chemrxiv.org The bromophenyl group of the title compound is a suitable electrophile for this transformation.

Illustrative Sonogashira Coupling Conditions:

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Alkyne PhenylacetyleneCoupling Partner
Catalyst Pd(PPh₃)₂Cl₂Primary Catalyst
Co-catalyst CuIFacilitates alkyne activation
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Base and Solvent

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is noted for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. This compound can serve as the organohalide partner in this type of coupling.

Illustrative Negishi Coupling Conditions:

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Organozinc Reagent Phenylzinc chlorideCoupling Partner
Catalyst Pd(PPh₃)₄ or Ni(acac)₂Catalyzes the reaction
Solvent Tetrahydrofuran (THF)Solubilizes reactants

Ortho-Lithiation and Directed Functionalization of the Bromophenyl Ring

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of substituted aromatic rings. However, this reaction typically requires a directing group, such as an amide or methoxy (B1213986) group, that can coordinate to the organolithium reagent and direct deprotonation to the adjacent ortho position. The spiro[3.3]heptane group is a non-directing alkyl substituent.

Therefore, direct ortho-lithiation of this compound is not a feasible pathway. Instead, a more common strategy for functionalizing such a compound would be through halogen-metal exchange. Treatment of this compound with a strong organolithium reagent, like n-butyllithium (nBuLi), at low temperatures would lead to the rapid exchange of the bromine atom for lithium. This generates a new organolithium species, 1-(3-lithiophenyl)spiro[3.3]heptane, which can then be reacted with various electrophiles to introduce a wide range of functional groups at the 3-position.

A study on a closely related spiro[3.3]heptane system demonstrated this principle. The Wolff-Kishner reduction of a ketone precursor yielded a bromo-substituted spiro[3.3]heptane. Subsequent treatment with nBuLi followed by quenching with electrophiles like trimethyl borate (B1201080) or carbon dioxide successfully produced the corresponding boronic acid or carboxylic acid, respectively. This highlights the utility of halogen-metal exchange as a robust strategy for the functionalization of bromo-substituted spiro[3.3]heptanes.

Influence of Spiroconjugation on Reactivity and Electronic Properties

Spiroconjugation refers to the orbital overlap between two perpendicular π-systems that share a common spiro-carbon atom. In this compound, the spiro[3.3]heptane moiety itself is composed of saturated cyclobutane (B1203170) rings and thus lacks π-systems required for classical spiroconjugation with the phenyl ring.

However, the rigid, three-dimensional structure of the spiro[3.3]heptane scaffold is of significant interest in medicinal chemistry, where it is used as a saturated bioisostere for phenyl rings. This means it can mimic the spatial arrangement of a phenyl group while having a different electronic and metabolic profile. The puckered nature of the cyclobutane rings in the spiro[3.3]heptane core positions the substituents in distinct, non-coplanar vectors.

While not influencing reactivity via direct conjugation, the spiro[3.3]heptane group exerts steric and electronic effects.

Steric Hindrance: The bulk of the spirocyclic system can sterically hinder the positions ortho to its point of attachment (positions 2 and 6 of the phenyl ring), potentially slowing down reactions that target these sites.

Electronic Effect: As an alkyl group, the spiro[3.3]heptane substituent acts as a weak electron-donating group through induction. This slightly increases the electron density of the aromatic ring, which can have a minor effect on the rates of metal-catalyzed cross-coupling reactions but, as noted earlier, is insufficient to activate the ring for SNAr.

Computational and Theoretical Chemistry of 1 3 Bromophenyl Spiro 3.3 Heptane

Electronic Structure Analysis and Bonding Characteristics

The spiro[3.3]heptane moiety consists of two cyclobutane (B1203170) rings fused at a single quaternary carbon atom. The carbon atoms in the cyclobutane rings are sp³ hybridized, forming a strained, non-planar structure. Unlike conjugated systems, there is no classical delocalization of π-electrons within the saturated spirocyclic framework. However, the concept of σ-conjugation or through-bond interaction can be considered, where interactions between the σ-orbitals of the strained ring system can influence its electronic properties. The hybridization of the central spiro-carbon is sp³, but the strained nature of the four-membered rings can lead to deviations in bond angles and lengths from ideal sp³ geometry, which in turn affects the electronic environment.

The electron density distribution in 1-(3-bromophenyl)spiro[3.3]heptane is significantly influenced by the presence of the bromophenyl group. The bromine atom is an electronegative substituent that exerts a net electron-withdrawing effect on the phenyl ring through induction. ucalgary.cawikipedia.org This inductive effect polarizes the C-Br bond and reduces the electron density of the aromatic ring.

Computational studies on bromobenzene (B47551) show that while bromine is electronegative, the interplay with the aromatic π-system is complex. uwosh.eduwalisongo.ac.id The electrostatic potential map of bromobenzene indicates that the bromine atom can have a region of positive electrostatic potential (a σ-hole), which can participate in halogen bonding. acs.org The presence of the bromine at the meta position of the phenyl ring influences the electron density distribution across the aromatic system, which in turn affects the electronic communication with the attached spiro[3.3]heptane moiety. The spiro[3.3]heptane group itself is generally considered to be an alkyl-like, electron-donating group, though its unique steric and conformational properties modulate this effect.

Table 1: Calculated Electronic Properties of Bromobenzene

Property Calculated Value Reference
Dipole Moment (Debye) ~1.70 nist.gov
C-Br Bond Length (Å) ~1.87 - 1.94 uwosh.eduresearchgate.net
NBO Charge on Br +0.051 walisongo.ac.id

These values are for bromobenzene and serve as a reference for the electronic environment of the bromophenyl group.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the puckering of the cyclobutane rings and the rotation of the bromophenyl group.

The cyclobutane rings in spiro[3.3]heptane are not planar and adopt a puckered conformation to alleviate angular and torsional strain. nih.gov The degree of puckering can be described by a dihedral angle. X-ray crystallographic studies of spiro[3.3]heptane derivatives have shown puckering angles ranging from approximately 13° to 29°. nih.gov The two rings can pucker independently, leading to a complex potential energy surface with multiple minima corresponding to different puckered conformations. The energy barrier for the inversion of the puckered conformation (ring-flipping) in cyclobutane is relatively low, and a similar dynamic process is expected in the spiro[3.3]heptane system. This ring inversion would involve the interconversion between different puckered states.

Table 2: Puckering Angles in Spiro[3.3]heptane Derivatives

Derivative Ring 1 Puckering Angle (°) Ring 2 Puckering Angle (°) Reference

The 3-bromophenyl group attached to the spiro[3.3]heptane core introduces additional conformational variables. The rotation around the single bond connecting the phenyl ring to the spirocycle will have an associated energy profile. The stable conformations will be those that minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the adjacent cyclobutane ring. Conformational studies of phenylcyclohexane (B48628) have shown that the phenyl group prefers a conformation where its plane is perpendicular to the benzylic C-H bond. researchgate.net A similar preference can be expected for this compound.

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods can provide valuable insights into the reactivity and selectivity of this compound. arxiv.orgnih.govnih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the most probable sites for electrophilic and nucleophilic attack.

The electron-withdrawing nature of the bromophenyl group deactivates the aromatic ring towards electrophilic aromatic substitution. ucalgary.cawikipedia.org The bromine atom, although deactivating, is an ortho-, para-director for electrophilic attack due to the stabilizing effect of its lone pairs on the intermediate carbocation. Therefore, electrophilic substitution on the bromophenyl ring of the title compound is predicted to occur at the positions ortho and para to the bromine atom (positions 2, 4, and 6 of the phenyl ring).

The spiro[3.3]heptane moiety is generally unreactive towards many reagents due to its saturated hydrocarbon nature. However, the inherent ring strain of the cyclobutane rings could make them susceptible to ring-opening reactions under certain conditions, such as with transition metal catalysts.

The C-Br bond itself is a site of potential reactivity, for example, in cross-coupling reactions or the formation of organometallic reagents. The reactivity of this bond can be assessed by calculating bond dissociation energies and analyzing the LUMO, which may have significant character on the σ* orbital of the C-Br bond. Computational studies on the electrochemical reduction of bromobenzene have provided insights into the cleavage of the C-Br bond. uantwerpen.be

Table 3: Predicted Reactivity Sites

Reaction Type Predicted Site of Reactivity Rationale
Electrophilic Aromatic Substitution Positions 2, 4, and 6 of the phenyl ring Ortho-, para-directing effect of the bromine atom.
Nucleophilic Attack Carbon atom bonded to bromine (ipso-carbon) Positive electrostatic potential (σ-hole) on bromine and polarization of the C-Br bond.

Transition State Modeling for Reaction Pathways

Transition state modeling is a powerful computational tool used to understand the mechanisms, kinetics, and thermodynamics of chemical reactions. By mapping the energy landscape of a reaction, chemists can identify the transition state—the highest energy point on the reaction coordinate—which is crucial for determining the feasibility and rate of a chemical transformation.

For a molecule like this compound, transition state modeling could provide invaluable insights into its reactivity. For instance, it could elucidate the energy barriers associated with reactions involving the bromine substituent, such as nucleophilic substitution or cross-coupling reactions, which are common for aryl bromides. Furthermore, it could model the stability of the spirocyclic core under various reaction conditions. However, a comprehensive search of scientific databases indicates that no such modeling studies have been published for this specific compound.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that explains the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electrophilic and nucleophilic nature.

An FMO analysis of this compound would be instrumental in predicting its chemical behavior. It would identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for designing new synthetic routes or understanding its interactions with biological targets. For example, the analysis would likely show the influence of the electron-withdrawing bromine atom and the phenyl ring on the energy levels and localization of the HOMO and LUMO. While general principles of FMO theory are well-established, specific calculations and data tables for this compound are not available.

Simulation of Spectroscopic Properties for Structural Elucidation (beyond basic identification)

Computational simulation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, is a vital tool for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. chemicalbook.comchemicalbook.com Advanced computational methods can predict chemical shifts and coupling constants with a high degree of accuracy, aiding in the detailed structural elucidation of complex molecules.

For this compound, simulated ¹H and ¹³C NMR spectra could help to unambiguously assign the signals of the protons and carbons in the spiro[3.3]heptane core and the phenyl ring. This would be particularly useful for distinguishing between different isomers or for analyzing the conformational dynamics of the molecule. Similarly, simulated IR spectra could help to identify characteristic vibrational modes. Unfortunately, no published studies were found that present simulated spectroscopic data for this compound.

Strategic Applications of 1 3 Bromophenyl Spiro 3.3 Heptane As a Chemical Building Block and Scaffold

Design of Three-Dimensional Scaffolds in Organic Synthesis

The unique non-planar geometry of the spiro[3.3]heptane core makes it an attractive scaffold for the synthesis of three-dimensional molecules, moving away from the "flatland" of traditional aromatic systems. google.comnih.gov This structural feature is particularly valuable in medicinal chemistry, where three-dimensionality is often correlated with enhanced biological activity and improved physicochemical properties. nih.govenamine.net The presence of the bromophenyl group in 1-(3-bromophenyl)spiro[3.3]heptane offers a convenient attachment point for various functional groups and molecular fragments.

Construction of Complex Polycyclic Architectures

The bromine atom on the phenyl ring of this compound is a key functional group that enables the construction of complex polycyclic architectures through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comuwindsor.camdpi.com These reactions allow for the formation of new carbon-carbon bonds, extending the molecular framework and creating intricate multi-ring systems. For instance, by coupling with different arylboronic acids, a diverse range of biaryl structures incorporating the spiro[3.3]heptane motif can be synthesized. This strategy is instrumental in building novel molecular scaffolds with precisely controlled three-dimensional shapes.

The synthesis of functionalized spiro[3.3]heptanes for use as building blocks in medicinal chemistry has been demonstrated, where modifications of ketone precursors can lead to various mono- and bi-functional derivatives. google.com While not directly starting from this compound, these synthetic strategies highlight the potential for this compound to be transformed into a wide array of more complex structures. The Wolff-Kishner reduction of a related ketone followed by treatment with n-butyllithium and subsequent reaction with an electrophile is a common method to introduce further functionality. google.com

Asymmetric Synthesis Utilizing the Spiro[3.3]heptane Core

The spiro[3.3]heptane core can possess axial chirality, making it a valuable component in asymmetric synthesis. While direct asymmetric synthesis using this compound as a chiral auxiliary is not extensively documented, the synthesis of optically active spiro[3.3]heptane derivatives has been achieved through other means. For example, a practical divergent synthetic approach has been reported for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov

The chiral resolution of racemic mixtures is a common technique to obtain enantiomerically pure compounds. For instance, various racemic piperidine (B6355638) derivatives have been successfully resolved using chiral high-performance liquid chromatography (HPLC). nih.gov This technique could potentially be applied to derivatives of this compound to separate its enantiomers, which could then be used in stereoselective synthesis. The synthesis of chiral 3,3-disubstituted oxindoles has been achieved with high enantioselectivity through organocatalysis, demonstrating the feasibility of controlling stereochemistry in spirocyclic systems.

Utilization in Materials Science and Polymer Chemistry

The rigid and defined three-dimensional structure of the spiro[3.3]heptane scaffold is not only beneficial in medicinal chemistry but also in the design of advanced materials with unique properties. The incorporation of the this compound unit into polymers can influence their morphology, solubility, and electronic properties.

Incorporation into Hyperbranched Copolymers for Organic Electronics

Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional architecture that offers unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. nih.govfrontiersin.orgrsc.orgrsc.orgresearchgate.net These characteristics are highly desirable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs).

A key strategy involves the use of a spiro[3.3]heptane derivative as a central core to construct hyperbranched copolymers. For example, a series of hyperbranched fluorene-alt-carbazole copolymers have been synthesized using spiro[3.3]heptane-2,6-dispirofluorene as the core. rsc.org This three-dimensional core helps to suppress intermolecular interactions and promotes the formation of amorphous films, which is beneficial for device performance. rsc.org The synthesis of these copolymers is typically achieved through a one-pot Suzuki polycondensation reaction. rsc.orgnycu.edu.twacs.org

The general synthetic approach involves the copolymerization of a fluorene-based monomer, a carbazole-based monomer, and the spiro[3.3]heptane-based core. The resulting hyperbranched structure can effectively transfer energy and exhibit excellent thermal stability. rsc.org

Development of Conjugated Polymers with Spiro[3.3]heptane Branching Points

The introduction of spiro[3.3]heptane units as branching points in conjugated polymers is a promising strategy to create materials with tailored electronic and physical properties. seferoslab.comadvancedsciencenews.com The spirocyclic center disrupts the planarity of the polymer backbone, which can enhance solubility and prevent aggregation-induced quenching of fluorescence, a common issue in linear conjugated polymers.

The synthesis of spirocyclic conjugated polymers has been demonstrated to allow for the fine-tuning of the material's energy levels. nih.gov By modifying the spirocyclic core, both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be adjusted, which in turn affects the absorption and emission properties of the polymer. nih.gov Suzuki polymerization is a common method used to synthesize these novel polymers, often using a fluorene (B118485) boronic ester as a comonomer. nih.gov The resulting polymers are typically soluble in common organic solvents, facilitating their processing for various applications. nih.gov

A low-cost hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene has been developed for use in perovskite solar cells, demonstrating the potential of this scaffold in photovoltaic applications. rsc.org

Potential in Liquid Crystal Development

The rigid and well-defined geometry of the spiro[3.3]heptane ring system makes it a candidate for incorporation into liquid crystalline materials. tandfonline.com Liquid crystals are typically composed of rod-shaped molecules, and the introduction of a spirocyclic unit can influence the mesophase behavior and physical properties of the resulting materials.

A patent describes the use of spiro[3.3]heptan-2-one derivatives in the synthesis of novel components for nematic liquid crystal mixtures. google.com The synthesis involves the reaction of the spiro ketone with an aryl magnesium derivative, followed by further chemical transformations to yield the final liquid crystalline molecule. google.com Research has also been conducted on esters incorporating the spiro[3.3]heptane ring, and their liquid crystal behavior has been studied. tandfonline.com Although direct use of this compound in liquid crystals is not explicitly detailed, its derivatives, obtainable through the bromo-functionality, could be designed to exhibit liquid crystalline properties.

Ligand Design and Coordination Chemistry

While direct reports on the application of this compound in ligand design and coordination chemistry are not prevalent in the current literature, its chemical structure strongly suggests a significant potential in this field. The key to this potential lies in the presence of the aryl bromide functionality, a versatile precursor for the synthesis of a wide array of ligands, most notably phosphine (B1218219) ligands. wikipedia.orgtcichemicals.com

Phosphine ligands are of paramount importance in coordination chemistry and homogeneous catalysis, forming stable complexes with a variety of transition metals, particularly palladium. wikipedia.orgtcichemicals.com The electronic and steric properties of the phosphine ligand can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst in various cross-coupling reactions. tcichemicals.com

The synthesis of phosphine ligands frequently involves the reaction of an aryl halide, such as this compound, with a phosphine source. A common method is the palladium-catalyzed C-P cross-coupling reaction or the reaction with a metal phosphide. tcichemicals.com The resulting phosphine, bearing the unique spiro[3.3]heptane scaffold, could then be used to form novel metal complexes.

For instance, a potential synthetic route to a spiro[3.3]heptane-based phosphine ligand could involve the reaction of this compound with diphenylphosphine (B32561) in the presence of a palladium catalyst. This would yield (3-(spiro[3.3]heptan-1-yl)phenyl)diphenylphosphine, a novel phosphine ligand.

Table 2: Potential Reaction for the Synthesis of a Spiro[3.3]heptane-Based Phosphine Ligand

Reactant 1Reactant 2Catalyst/ReagentsProduct
This compoundDiphenylphosphinePalladium catalyst, Base(3-(spiro[3.3]heptan-1-yl)phenyl)diphenylphosphine

The coordination of such a ligand to a metal center, for example, palladium(II), would generate a novel complex with a distinct three-dimensional structure dictated by the spirocyclic backbone. The steric bulk and electronic properties of this ligand could influence the coordination geometry and the catalytic activity of the resulting metal complex.

The application of such palladium-phosphine complexes in catalysis is well-established. researchgate.net For example, they are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials. researchgate.net The unique spiro[3.3]heptane scaffold could impart novel selectivity or activity in such catalytic transformations.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 3 Bromophenyl Spiro 3.3 Heptane

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

The core spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings joined by a single, central quaternary carbon atom. wikipedia.org These cyclobutane rings are not planar; they adopt a puckered conformation to alleviate angle and torsional strain. nih.govmsu.edu The degree of puckering, defined by the dihedral angles within the rings, typically ranges from 12° to 22° in substituted spiro[3.3]heptanes. nih.gov This puckering results in a distinct three-dimensional architecture, a key feature for its use as a bioisostere of aromatic rings. chemrxiv.org

For the chiral 1-(3-bromophenyl)spiro[3.3]heptane, X-ray crystallography is also the most powerful tool for the unambiguous determination of its absolute configuration. nih.govresearchgate.net The presence of the bromine atom is particularly advantageous for this purpose. Through the phenomenon of anomalous dispersion, heavy atoms like bromine scatter X-rays with a phase shift, causing measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.de Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry (R or S) at the chiral center (C1). ed.ac.uk

ParameterExpected Value RangeSource
C-C bond length (cyclobutane)1.53 - 1.56 Å nih.gov
C-C-C angle (cyclobutane)~88° - 91° nih.gov
Ring Puckering Dihedral Angle12° - 22° nih.gov
C(spiro)-C(aryl) bond length~1.51 Å chemrxiv.org

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of this compound in solution, providing information on the chemical environment of each nucleus and the connectivity between them.

A suite of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for confirming the molecule's constitution and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton at C1 and its adjacent methylene (B1212753) protons on the spiro[3.3]heptane ring, as well as the coupling networks within the two sets of cyclobutane protons. It would also show couplings between adjacent protons on the 3-bromophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org NOESY is particularly powerful for determining stereochemistry and conformation. For this molecule, NOE correlations between the C1 proton and specific protons on the phenyl ring and the spiro[3.3]heptane scaffold would help define the preferred orientation (conformation) of the phenyl group relative to the spirocyclic system. diva-portal.org

Proton(s)Key Expected 2D NMR Correlations
H1 (methine)COSY: H2/H2', H7/H7' HMBC: C2, C7, C(spiro), C1'(aryl), C2'(aryl), C6'(aryl)
H2, H3, H5, H6, H7 (spiro-CH₂)COSY: Geminal and vicinal protons within the cyclobutane rings HMBC: Adjacent carbons and the central spiro-carbon
Aromatic Protons (H2', H4', H5', H6')COSY: Adjacent aromatic protons HMBC: Aromatic carbons within the ring and C1 of the spiroheptane
H1 and H2' (aryl)NOESY: Correlation would indicate a specific rotational conformation of the phenyl ring.

The cyclobutane rings of the spiro[3.3]heptane core are not static but undergo rapid conformational changes in solution, primarily through a process known as ring inversion or ring-flipping. saskoer.calibretexts.org In this process, the puckered ring inverts its conformation, causing axial and equatorial-like positions to interchange.

Dynamic NMR (DNMR) spectroscopy is the technique used to study such processes that occur on the NMR timescale. libretexts.org By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At high temperatures, where ring inversion is fast, the signals for the axial and equatorial-like protons on a given methylene group would appear as a single, averaged peak. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the peak broadens significantly. Upon further cooling, if the inversion becomes slow enough, the single peak will resolve into two separate signals corresponding to the distinct axial and equatorial-like protons. nih.gov

Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the spiro[3.3]heptane scaffold. nih.gov

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of this compound and for identifying transient intermediates formed during its synthesis. mdpi.com HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. The isotopic pattern created by the presence of a bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a distinctive signature in the mass spectrum, aiding in the confirmation of the structure.

Furthermore, HRMS coupled with soft ionization techniques like Electrospray Ionization (ESI) can be used to detect and characterize charged or charge-tagged intermediates directly from a reaction mixture. researchgate.netchemicalbook.com For instance, in a potential synthesis of the title compound, intermediates such as carbocations, organometallic species, or other transient adducts could be intercepted and analyzed. This provides direct evidence for the proposed reaction mechanism, which is often difficult to obtain by other means. chemicalbook.com

AdductFormulaPredicted m/z
[M+H]⁺ C₁₃H₁₆Br⁺251.0430
[M+Na]⁺ C₁₃H₁₅BrNa⁺273.0249
[M]⁺ C₁₃H₁₅Br⁺250.0351
[M-H]⁻ C₁₃H₁₄Br⁻249.0284

Data sourced from PubChem and predicted by CCSbase. uni.lu

Comparative Studies with Analogues and Derivatives of 1 3 Bromophenyl Spiro 3.3 Heptane

Structure-Reactivity Relationships within the Spiro[3.3]heptane Family

The reactivity of the spiro[3.3]heptane scaffold is intrinsically linked to its strained four-membered ring system. The synthesis of derivatives often involves leveraging this strain. For instance, expedient routes to spiro[3.3]heptan-1-ones have been developed using strain-relocating semipinacol rearrangements. researchgate.netnih.gov This process involves the addition of a metallated bicyclobutane to a cyclopropanone (B1606653) equivalent, which then rearranges under acidic conditions to form the spiro[3.3]heptan-1-one core. nih.gov This method highlights how the inherent strain in the starting materials can be strategically used to drive the formation of the desired spirocyclic system.

Once formed, the spiro[3.3]heptanone core serves as a versatile intermediate for further functionalization. Representative modifications include the Wolff-Kishner reduction of the ketone to yield the parent hydrocarbon, which can then be further derivatized. chemrxiv.org For example, a bromo-substituted spiro[3.3]heptane can be treated with n-butyllithium to form an organolithium species. This nucleophile can then react with various electrophiles, such as trimethyl borate (B1201080) or carbon dioxide, to produce the corresponding boronic acid or carboxylic acid derivatives. chemrxiv.org Furthermore, a carboxylic acid can be converted to an aniline (B41778) derivative via the Curtius reaction. chemrxiv.org These transformations demonstrate that standard organic reactions can be effectively applied to the spiro[3.3]heptane system, allowing for the creation of a diverse library of compounds from a common ketone intermediate. chemrxiv.orgresearchgate.net This systematic approach to derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery.

Evaluation of Spiro[3.3]heptane as a Non-Collinear Benzene (B151609) Bioisostere

In recent years, the spiro[3.3]heptane scaffold has been identified and validated as a saturated bioisostere of the benzene ring. researchgate.netnih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to enhance pharmacokinetic properties, improve biological activity, or secure novel intellectual property. nih.gov Unlike the planar phenyl group, the spiro[3.3]heptane core is a C(sp³)-rich, three-dimensional structure. nih.gov A crucial feature that distinguishes it from other benzene bioisosteres is its non-collinear exit vectors. nih.govresearchgate.net This means the bonds connecting substituents to the scaffold are not arranged in a straight line (180°), which allows spiro[3.3]heptane to mimic not only para-substituted phenyl rings but also mono- and meta-substituted rings. chemrxiv.orgnih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net This versatility significantly broadens its applicability in drug design. researchgate.net

The replacement of a phenyl ring with a spiro[3.3]heptane core has been shown to yield patent-free drug analogues with retained or even improved properties. For example, this scaffold has been successfully incorporated into the structures of the anticancer drugs Sonidegib (replacing a meta-benzene) and Vorinostat (replacing a phenyl ring), as well as the local anesthetic Benzocaine (replacing a para-benzene), with the resulting analogues showing high potency. chemrxiv.orgnih.govenamine.net

The concept of using saturated polycyclic scaffolds as benzene surrogates is well-established, with bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane being prominent examples. nih.govresearchgate.net These scaffolds have been primarily used to mimic para-substituted benzenes because their substituent exit vectors are collinear, similar to the 1,4-substitution pattern of a benzene ring. chemrxiv.orgresearchgate.net

Spiro[3.3]heptane offers a distinct geometric advantage. Its non-collinear arrangement of substituents provides a different spatial orientation compared to the linear geometry of BCP and cubane. This non-linearity is what enables it to effectively mimic meta-substituted phenyl rings, a capability not readily achieved by the more traditional, collinear bioisosteres. nih.govenamine.net While BCPs and cubanes have proven valuable for improving physicochemical properties like aqueous solubility and metabolic stability compared to their aromatic counterparts, the unique geometry of spiro[3.3]heptane expands the toolbox for medicinal chemists, offering a novel way to replicate the spatial requirements of various substitution patterns on a phenyl ring. nih.govmykhailiukchem.org

Below is a table comparing the geometric parameters of a para-substituted benzene with its spiro[3.3]heptane bioisostere.

Compound TypeParameterValueReference
para-Substituted Benzenes (e.g., Benzocaine)Distance between C-atoms (r, Å)2.7-2.8 researchgate.net
Plane Angle (φ1, °)0.6-2.2 researchgate.net
Plane Angle (φ2, °)0.6-2.2 researchgate.net
Dihedral Angle (|θ|, °)123-149 researchgate.net
Distance between Substituents (d, Å)6.4-6.8 researchgate.net
1,6-Disubstituted Spiro[3.3]heptanesDistance between C-atoms (r, Å)2.5 researchgate.net
Plane Angle (φ1, °)22.8-29.7 researchgate.net
Plane Angle (φ2, °)22.8-29.7 researchgate.net
Dihedral Angle (|θ|, °)129-130 researchgate.net
Distance between Substituents (d, Å)5.3-5.5 researchgate.net

Geometric parameters are defined by the relative spatial arrangement of vectors from the substituent attachment points. researchgate.net

A key advantage of the spiro[3.3]heptane scaffold is its high molecular rigidity. researchgate.netnih.gov Unlike flexible aliphatic chains or even cyclohexane (B81311) rings, the spirocyclic system composed of two fused cyclobutane (B1203170) rings holds substituents in a well-defined and predictable spatial orientation. researchgate.netresearchgate.net This conformational restriction is a valuable tool in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. researchgate.net

Systematic Derivatization for Exploring Chemical Space

Systematic derivatization of the spiro[3.3]heptane core is essential for fully exploring its potential in medicinal chemistry and for building libraries of novel compounds. nih.gov A common strategy begins with a modular synthesis of a ketone-functionalized spiro[3.3]heptane, which can be prepared through methods like the reaction of keteniminium salts with alkenes. researchgate.net This ketone then serves as a branching point for a multitude of chemical transformations.

The following table summarizes some of the key functional group interconversions that enable the exploration of chemical space starting from spiro[3.3]heptane intermediates.

Starting MaterialReactionProductPurpose/ApplicationReference
Spiro[3.3]heptanoneWolff-Kishner reductionSpiro[3.3]heptane (hydrocarbon)Removal of ketone for further derivatization of other parts of the molecule. chemrxiv.org
Bromo-spiro[3.3]heptanenBuLi, then B(OMe)₃Spiro[3.3]heptane boronic acidKey building block for Suzuki cross-coupling reactions. chemrxiv.org
Bromo-spiro[3.3]heptanenBuLi, then CO₂ (dry ice)Spiro[3.3]heptane carboxylic acidIntermediate for amides, esters, and other acid derivatives. chemrxiv.org
Spiro[3.3]heptane carboxylic acidCurtius reactionSpiro[3.3]heptyl amine (aniline if attached to an aromatic ring)Introduction of a primary amine for further functionalization. chemrxiv.org
Spiro[3.3]heptanoneDouble alkylation of malonate diesterSpiro[3.3]heptane-dicarboxylic acid derivativesCreation of bifunctional building blocks. chemrxiv.org

These synthetic routes provide access to a wide array of mono- and bifunctional spiro[3.3]heptane-derived building blocks, including alcohols, amines, amino acids, and boronate esters, on a gram to multigram scale. chemrxiv.org By creating libraries of these conformationally restricted probes, chemists can systematically vary the spatial disposition of functional groups to probe the binding pockets of biological targets and optimize lead compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for introducing a 3-bromophenyl group into spiro[3.3]heptane systems?

The synthesis of 1-(3-bromophenyl)spiro[3.3]heptane typically involves late-stage functionalization to avoid side reactions. A common strategy includes:

  • Step 1 : Constructing the spiro[3.3]heptane core via cyclization or [2+2] annulation reactions. Symmetry considerations are critical to minimize steric hindrance .
  • Step 2 : Introducing the bromophenyl group via cross-coupling (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution. For example, a bromine atom can be introduced using N-bromosuccinimide (NBS) under controlled conditions .
  • Step 3 : Purification via column chromatography and validation using 1H^1 \text{H}-NMR to confirm regioselectivity .

Q. How does the bromophenyl substituent influence the reactivity of spiro[3.3]heptane in substitution reactions?

The 3-bromophenyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the aromatic ring. In spiro systems, this substituent:

  • Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions.
  • Enhances oxidative stability of the spiro core during ring-opening reactions (e.g., acid-catalyzed cleavage) .
  • Modulates steric effects, as shown in comparative studies of halogenated spiro derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • 1H^1 \text{H}-NMR : To confirm the presence of the spiro framework (e.g., characteristic splitting patterns for bridgehead protons) and bromophenyl integration ratios .
  • Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern matching of bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for chiral derivatives .

Advanced Research Questions

Q. How can stereochemical challenges in asymmetric synthesis of this compound be addressed?

The spiro[3.3]heptane system exhibits axial chirality due to restricted rotation. Strategies include:

  • Chiral Auxiliaries : Use of enantiopure catalysts (e.g., BINOL-derived phosphoric acids) in cycloaddition reactions .
  • TD-DFT Calculations : To predict Cotton effects in circular dichroism (CD) spectra, enabling absolute configuration determination. For example, sulfoxide-containing spiro derivatives show observable n→σ* transitions in CD .
  • HPLC with Chiral Columns : To separate enantiomers, as demonstrated for 2,6-dithiaspiro[3.3]heptane dioxide .

Q. What role does this compound play in drug design as a bioisostere?

The spiro[3.3]heptane core mimics saturated benzene rings, improving metabolic stability while retaining target affinity. The bromine atom:

  • Enhances lipophilicity, aiding blood-brain barrier penetration (e.g., in CNS-targeting drugs).
  • Serves as a handle for further derivatization (e.g., cross-coupling to append pharmacophores).
  • Reduces off-target interactions compared to planar aromatic systems, as seen in analogs of sonidegib .

Q. How can contradictions in reported reactivity data for halogenated spiro compounds be resolved?

Discrepancies often arise from differences in substituent positioning (axial vs. equatorial) or reaction conditions:

  • Case Study : Optical activity in 2,6-disubstituted spiro derivatives depends on substituent orientation. Methyl groups in equatorial positions invert the Cotton effect compared to axial placements .
  • Methodological Fix : Standardize reaction parameters (e.g., solvent polarity, temperature) and use DFT calculations to model transition states .

Key Research Gaps

  • Synthetic Scalability : Current methods yield low quantities (e.g., 52% in thiazaspiro derivatives ).
  • In Vivo Pharmacokinetics : Limited data on bromophenyl-spiro compounds in animal models.
  • Catalytic Asymmetry : Need for broader substrate scope in enantioselective spiro syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.